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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of VPC01091.4 against

established standards, offering objective data to inform research and development decisions.

VPC01091.4 is a non-phosphorylatable analog of FTY720 (Fingolimod) with a dual mechanism

of action: inhibition of the TRPM7 ion channel and selective agonism of the S1PR1 receptor,

coupled with S1PR3 antagonism. This profile presents a unique therapeutic potential by

decoupling the anti-inflammatory effects from the lymphopenia typically associated with

FTY720.

Executive Summary
VPC01091.4 demonstrates potent inhibition of the TRPM7 ion channel, comparable to FTY720.

As a selective S1PR1 agonist, it offers a more targeted approach compared to the non-

selective S1P receptor agonist FTY720. In vivo studies indicate that VPC01091.4 exhibits

significant anti-inflammatory effects, on par with FTY720 in specific models, without inducing

lymphopenia. This guide presents a detailed analysis of its performance, supported by

experimental data and protocols.
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Compound Target IC50 (µM) Notes

VPC01091.4 TRPM7 0.665

Potent inhibitor of

TRPM7 ion channel

activity.

AAL-149 TRPM7 1.081

A non-

phosphorylatable

FTY720 analog.

FTY720 (Fingolimod) TRPM7 0.72

Non-phosphorylated

form inhibits TRPM7.

[1]

Table 2: S1P Receptor Activity Profile
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Compound
Primary
Target(s)

Agonist/Antag
onist

Selectivity EC50 (nM)

VPC01091.4 S1PR1, S1PR3

Agonist (S1PR1),

Antagonist

(S1PR3)

Selective

Not explicitly

reported in the

reviewed

literature. For

context, other

selective S1PR1

agonists like CS-

2100 and CYM-

5541 have EC50

values of 4.0 nM

and 72-132 nM,

respectively.[2]

FTY720-P

(Fingolimod-

phosphate)

S1PR1, S1PR3,

S1PR4, S1PR5
Agonist Non-selective

FTY720-P is a

potent agonist for

S1PR1, S1PR3,

S1PR4, and

S1PR5. A

specific EC50 for

S1PR1 was not

found in the

reviewed

literature, though

it weakly

activates S1P2

with an EC50 of

359 ± 69 nM.[3]

Table 3: In Vivo Anti-inflammatory Performance
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Compound
Experimental
Model

Key Findings
Quantitative
Comparison

VPC01091.4
Mouse Model of

Endotoxemia

Reduces systemic

inflammation and

disease severity

without impacting

blood lymphocyte

counts.[4]

In a lung ischemia-

reperfusion injury

model, VPC01091

significantly reduced

proinflammatory

cytokines (IL-6, IL-17,

IL-12/IL-23 p40, CCL-

2, and TNF-α).[5]

FTY720 (Fingolimod)
Mouse Model of

Endotoxemia/Sepsis

Demonstrates potent

anti-inflammatory

effects.[6]

In the same lung

ischemia-reperfusion

injury model, FTY720

showed a comparable

reduction in

proinflammatory

cytokines to

VPC01091, with no

significant differences

observed between the

two treatment groups.

[5] FTY720 has also

been shown to dose-

dependently inhibit IL-

1β, IL-6, and TNF-α

protein levels in a

model of

Aggregatibacter

actinomycetemcomita

ns-induced

inflammation.[7]

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10635799/
https://pubmed.ncbi.nlm.nih.gov/25910934/
https://pubmed.ncbi.nlm.nih.gov/37943249/
https://pubmed.ncbi.nlm.nih.gov/25910934/
https://pubmed.ncbi.nlm.nih.gov/26138336/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patch-Clamp Electrophysiology for TRPM7 Inhibition
Assay
Objective: To measure the inhibitory effect of compounds on TRPM7 channel currents.

Methodology:

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing TRPM7 are

cultured in appropriate media.

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. The

standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES,

and 10 glucose, adjusted to pH 7.4 with NaOH. The pipette solution contains (in mM): 140

Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.

Current Elicitation: TRPM7 currents are elicited by voltage ramps from -100 mV to +100 mV

over 200 ms from a holding potential of -60 mV.

Compound Application: Test compounds (VPC01091.4, AAL-149, FTY720) are applied at

varying concentrations to the bath solution.

Data Analysis: The current amplitude at +80 mV is measured before and after compound

application. The concentration-response curve is fitted with a Hill equation to determine the

IC50 value.

Mouse Endotoxemia Model for In Vivo Anti-inflammatory
Assessment
Objective: To evaluate the anti-inflammatory efficacy of compounds in a model of systemic

inflammation.

Methodology:

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

Endotoxemia Induction: Mice are injected intraperitoneally with lipopolysaccharide (LPS)

from E. coli at a dose of 5-10 mg/kg to induce a systemic inflammatory response.
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Compound Administration: Test compounds (VPC01091.4 or FTY720) or vehicle are

administered, typically via intraperitoneal or oral route, at a specified time before or after LPS

challenge.

Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), blood is

collected via cardiac puncture, and tissues (e.g., spleen, liver, lungs) are harvested.

Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are

quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA

followed by a post-hoc test) to determine the significance of the observed anti-inflammatory

effects.

Signaling Pathway and Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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